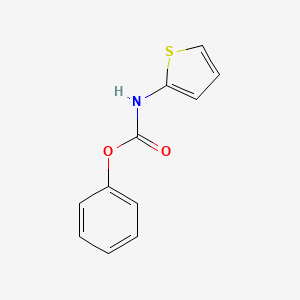

Phenyl thiophen-2-ylcarbamate

Description

Properties

CAS No. |

74889-22-8 |

|---|---|

Molecular Formula |

C11H9NO2S |

Molecular Weight |

219.26 g/mol |

IUPAC Name |

phenyl N-thiophen-2-ylcarbamate |

InChI |

InChI=1S/C11H9NO2S/c13-11(12-10-7-4-8-15-10)14-9-5-2-1-3-6-9/h1-8H,(H,12,13) |

InChI Key |

NMCTUHZAVTWCQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=CS2 |

Origin of Product |

United States |

Q & A

Basic: What are the standard protocols for synthesizing phenyl thiophen-2-ylcarbamate, and how can its purity and structural identity be validated?

Methodological Answer:

this compound can be synthesized via reaction of thiophen-2-ylcarbamic acid derivatives with phenyl isocyanate in the presence of a catalyst (e.g., HCl in chloroform). Post-synthesis, purification involves column chromatography using silica gel and light petroleum ether . Structural validation requires a combination of:

- Nuclear Magnetic Resonance (NMR): To confirm functional groups and connectivity.

- X-ray Crystallography: For absolute structural determination. SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data, particularly for disordered structures .

- High-Performance Liquid Chromatography (HPLC): To assess purity and lipophilicity using reversed-phase columns and log k calculations .

Advanced: How can researchers address structural disorder in crystallographic analysis of this compound derivatives?

Methodological Answer:

Structural disorder, such as disordered cyclohexene rings in carbamates, can be resolved using:

- Multi-Component Refinement in SHELXL: Assign partial occupancy to disordered atoms and refine their positions iteratively .

- Puckering Parameter Analysis: Quantify ring conformations (e.g., half-boat vs. chair) to validate disorder models .

- Hydrogen Bonding and Intermolecular Interaction Mapping: Stabilize disorder models by identifying intermolecular forces (e.g., N–H⋯O hydrogen bonds) that influence packing .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer:

- Ultra-Performance Liquid Chromatography (UPLC): Pair with phenyl isothiocyanate derivatization for enhanced detection sensitivity, as demonstrated in histamine analysis .

- Surface-Enhanced Raman Spectroscopy (SERS): Use metallic substrates (e.g., silver nanoparticles) to amplify Raman signals, though substrate reproducibility must be rigorously controlled .

- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) with electrospray ionization (ESI) for accurate mass determination .

Advanced: How should researchers resolve contradictions between analytical data (e.g., HPLC vs. SERS results) for this compound?

Methodological Answer:

- Cross-Validation Using Multiple Techniques: Combine HPLC (for quantitative purity) with SERS (for structural fingerprints) and X-ray diffraction (for crystallographic confirmation) .

- Multivariate Data Analysis: Apply principal component analysis (PCA) or partial least squares regression (PLSR) to identify outliers or systematic errors in datasets .

- Replicate Experiments: Address reproducibility issues in SERS by standardizing substrate preparation protocols .

Basic: How does the phenyl group influence the reactivity and solubility of this compound?

Methodological Answer:

- Reactivity: The phenyl group stabilizes intermediates via resonance, enhancing electrophilic substitution reactions at the carbamate moiety. This is critical in designing derivatives for biological activity studies .

- Solubility: The hydrophobic phenyl group reduces aqueous solubility. Solubility can be modulated by introducing polar substituents (e.g., –OH, –NH₂) or using co-solvents like DMSO .

Advanced: What frameworks guide the design of biological activity studies for this compound derivatives?

Methodological Answer:

- PICO Framework: Define the target Population (e.g., enzyme/receptor), Intervention (compound concentration), Comparison (positive/negative controls), and Outcome (IC₅₀, binding affinity) .

- FINER Criteria: Ensure studies are Feasible (e.g., scalable synthesis), Novel (unexplored derivatives), Ethical (avoiding uncharacterized toxicity), and Relevant (therapeutic targets like kinase inhibition) .

- Structure-Activity Relationship (SAR) Models: Use crystallographic data to correlate substituent effects (e.g., thiophene vs. phenyl) with bioactivity .

Advanced: What computational methods complement experimental studies of this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Utilize programs like AutoDock Vina to predict binding modes using crystallographic data from SHELX-refined structures .

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over nanosecond timescales to assess stability and binding free energy (e.g., using GROMACS) .

- Quantum Mechanical Calculations: Apply DFT (Density Functional Theory) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.